4-(1H-Pyrrol-1-yl)benzoic acid

Description

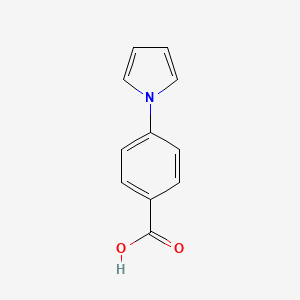

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSIIPKSANRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371949 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22106-33-8 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block with applications in medicinal chemistry and materials science. This document details a common synthetic route, purification protocols, and characterization data.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Clauson-Kaas reaction, which involves the condensation of an amine with a 1,4-dicarbonyl equivalent. In this case, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran, a cyclic acetal that serves as a precursor to succinaldehyde.

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

This protocol is a representative procedure based on established Clauson-Kaas reactions.[1][2][3][4]

Materials:

-

4-Aminobenzoic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in a mixture of glacial acetic acid and water.

-

Add 2,5-dimethoxytetrahydrofuran to the solution. The molar ratio of 4-aminobenzoic acid to 2,5-dimethoxytetrahydrofuran is typically 1:1 to 1:1.2.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water. This will cause the crude product to precipitate out of solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Dry the crude product in a vacuum oven.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[5][6][7][8][9] The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Column Chromatography

For higher purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized to achieve good separation.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | [10] |

| Melting Point | 286-289 °C | |

| Appearance | White to off-white solid | |

| CAS Number | 22106-33-8 | [10] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): [11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.8 (br s) | Singlet | 1H | -COOH |

| 8.01 (d, J=8.6 Hz) | Doublet | 2H | Ar-H |

| 7.64 (d, J=8.6 Hz) | Doublet | 2H | Ar-H |

| 7.30 (t, J=2.2 Hz) | Triplet | 2H | Pyrrole-H |

| 6.27 (t, J=2.2 Hz) | Triplet | 2H | Pyrrole-H |

¹³C NMR (101 MHz, DMSO-d₆): [11]

| Chemical Shift (δ, ppm) | Assignment |

| 167.1 | -COOH |

| 142.9 | Ar-C |

| 130.8 | Ar-CH |

| 126.9 | Ar-C |

| 119.5 | Ar-CH |

| 119.3 | Pyrrole-CH |

| 110.1 | Pyrrole-CH |

FTIR (KBr): [10]

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1300 | C-N stretch |

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

References

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]

- 10. This compound | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Spectroscopic Characterization of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the methodologies for its synthesis and spectroscopic analysis, presenting key data in a structured format for ease of reference and comparison.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₉NO₂[1]

-

Molecular Weight: 187.19 g/mol [1]

-

CAS Number: 22106-33-8[1]

Synthesis

The synthesis of this compound is commonly achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with a primary amine.[2][3][4] In this case, 4-aminobenzoic acid serves as the primary amine and 2,5-dimethoxytetrahydrofuran is used as a precursor to the required 1,4-dicarbonyl species. The reaction is typically catalyzed by an acid.[2][5]

Experimental Protocol: Paal-Knorr Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

-

4-aminobenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Water

-

Hydrochloric acid (0.5 M)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in a mixture of ethanol and glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the cooled mixture with 0.5 M hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as a methanol/water mixture, to yield pure this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its structural elucidation and characterization.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1300 | C-N stretch |

| ~750 | C-H out-of-plane bend (aromatic) |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | singlet | 1H | COOH |

| ~8.1 | doublet | 2H | H-3', H-5' |

| ~7.5 | doublet | 2H | H-2', H-6' |

| ~7.1 | triplet | 2H | H-2, H-5 |

| ~6.3 | triplet | 2H | H-3, H-4 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~143 | C-1' |

| ~131 | C-3', C-5' |

| ~129 | C-4' |

| ~121 | C-2', C-6' |

| ~119 | C-2, C-5 |

| ~110 | C-3, C-4 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak is expected at an m/z corresponding to the molecular weight (187.19 g/mol ).

| m/z | Assignment |

| 187 | [M]⁺ |

| 142 | [M - COOH]⁺ |

| 115 | [M - COOH - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.

Data Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI, or electrospray ionization - ESI). The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of different ions.

Workflow and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for this compound, as well as the mechanism of the Paal-Knorr synthesis.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

References

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(1H-pyrrol-1-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed account of the compound's spectral characteristics, experimental protocols for data acquisition, and a structural elucidation framework.

Molecular Structure and NMR Assignments

The structural integrity and purity of this compound were confirmed through ¹H and ¹³C NMR spectroscopy. The proton and carbon atoms are numbered for unambiguous assignment of the NMR signals, as illustrated in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 13.11 | s | - | 1H | COOH |

| 8.63 | s | - | 1H | Pyrrole H-2', H-5' |

| 8.12 | d | 8.0 | 1H | Aromatic H-2, H-6 |

| 8.05 – 7.97 | m | - | 3H | Aromatic H-3, H-5 & Pyrrole H-3', H-4' |

| 7.70 – 7.55 | m | - | 2H | Aromatic H-3, H-5 & Pyrrole H-3', H-4' |

Note: The signals for the aromatic and pyrrole protons in the range of 8.05-7.55 ppm are complex and overlapping multiplets.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 172.67 | COOH |

| 140.15 | Aromatic C-4 |

| 137.36 | Aromatic C-1 |

| 135.82 | Pyrrole C-2', C-5' |

| 134.50 | Aromatic C-2, C-6 |

| 133.54 | Aromatic C-3, C-5 |

| 133.39 | - |

| 133.28 | - |

| 132.87 | - |

| 132.02 | - |

| 130.38 | Pyrrole C-3', C-4' |

Note: Specific assignments for all aromatic and pyrrole carbons require further 2D NMR experiments for complete elucidation.

Experimental Protocols

The following section outlines the methodology for the acquisition of NMR data for this compound.

Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.

-

Dissolution: The sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: The solution was transferred into a clean, dry 5 mm NMR tube.

-

Homogenization: The sample was gently agitated to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 101 MHz was used.

-

Solvent: DMSO-d₆.

-

Temperature: The experiments were conducted at a standard probe temperature of 298 K.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final data analysis is depicted in the following workflow diagram.

Caption: A generalized workflow for NMR data acquisition and analysis.

This guide provides foundational NMR data and protocols for this compound. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

FT-IR Spectral Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(1H-pyrrol-1-yl)benzoic acid. Due to the unavailability of a publicly accessible experimental spectrum, this document focuses on the predicted vibrational frequencies based on the characteristic absorption bands of its constituent functional groups: a carboxylic acid, a para-substituted benzene ring, and a pyrrole ring. This guide also outlines a detailed experimental protocol for acquiring an FT-IR spectrum of a solid organic compound and presents a visual workflow of the process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic vibrational modes of a benzoic acid derivative and a 1-substituted pyrrole. The key predicted absorption bands are summarized in the table below.

Disclaimer: The following table represents predicted vibrational frequencies based on characteristic group frequencies from established spectroscopic literature. Actual experimental values may vary depending on the sample preparation, instrumentation, and intermolecular interactions in the solid state.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Benzene & Pyrrole Rings | 3150 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid Dimer) | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580 & 1520 - 1470 | Medium |

| C=C Stretch (Pyrrole Ring) | Pyrrole Ring | ~1550 | Medium |

| C-N Stretch (Pyrrole Ring) | Pyrrole Ring | 1400 - 1300 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| In-plane O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-H In-plane Bending (Pyrrole) | Pyrrole Ring | 1150 - 1000 | Medium |

| Out-of-plane O-H Bend | Carboxylic Acid | 960 - 875 | Broad, Medium |

| C-H Out-of-plane Bending (para-disubstituted) | Benzene Ring | 860 - 800 | Strong |

| C-H Out-of-plane Bending (Pyrrole) | Pyrrole Ring | ~740 | Strong |

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol details the potassium bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of a solid organic compound.

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the KBr/sample mixture to the pellet-forming die.

-

Ensure the powder is evenly distributed in the die.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

-

Correlate the observed absorption bands with the vibrational modes of the functional groups present in this compound to confirm its chemical structure.

-

Experimental Workflow

The following diagram illustrates the key steps in obtaining the FT-IR spectrum of this compound using the KBr pellet method.

Mass Spectrometry Analysis of 4-(1H-pyrrol-1-yl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(1H-pyrrol-1-yl)benzoic acid. It details the compound's properties, predicted fragmentation patterns, and a generalized experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Compound Overview

This compound is a heterocyclic building block with the chemical formula C₁₁H₉NO₂[1]. Its structure consists of a benzoic acid moiety substituted at the para position with a pyrrole ring. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.

Quantitative Data

The key quantitative data for this compound relevant to mass spectrometry are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | |

| Exact Mass | 187.063328530 Da | [1] |

| Predicted m/z Values | ||

| [M+H]⁺ (Positive Ion Mode) | 188.0706 | Calculated |

| [M-H]⁻ (Negative Ion Mode) | 186.0562 | Calculated |

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is anticipated to be influenced by both the benzoic acid and the pyrrole functional groups. The following sections outline the predicted fragmentation pathways in both positive and negative ionization modes. These predictions are based on established fragmentation patterns of similar chemical structures[2][3].

Positive Ion Mode (ESI+)

In positive electrospray ionization mode, the molecule is expected to be protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 188.0706. The primary fragmentation events are predicted to be:

-

Loss of Water (H₂O): A characteristic fragmentation for carboxylic acids involves the neutral loss of a water molecule (18 Da) from the protonated parent ion, which would result in a fragment ion at m/z 170.0600.

-

Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of carbon monoxide (28 Da) is plausible, leading to a fragment ion at m/z 142.0653. This is a known fragmentation pattern for benzoic acid and its derivatives[2][3].

-

Cleavage of the Pyrrole-Phenyl Bond: Scission of the bond connecting the pyrrole and phenyl rings could lead to the formation of a pyrrolyl cation (m/z 66.0311) or a benzoyl cation (m/z 105.0335).

Negative Ion Mode (ESI-)

In negative electrospray ionization mode, the molecule will likely be deprotonated to form the molecular ion [M-H]⁻ at an m/z of approximately 186.0562. The main fragmentation pathway is expected to be:

-

Decarboxylation (Loss of CO₂): The most prominent fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), which would yield a fragment ion at m/z 142.0502.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is based on common methodologies for the analysis of small organic molecules and can be adapted as needed[3].

4.1. Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

4.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometer Settings

-

Ionization Mode: ESI Positive and/or Negative.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Cone Gas Flow: 50 - 100 L/hr.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation of the parent ion.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

References

- 1. This compound | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic building block of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this document details a robust and validated synthetic pathway. It also presents its known physicochemical properties and discusses the structural characteristics of closely related analogs. This guide is intended to be a valuable resource for researchers utilizing this compound in further synthetic applications or computational studies.

Introduction

This compound is a bifunctional organic molecule that incorporates a pyrrole ring attached to a benzoic acid moiety. This unique combination of a nitrogen-containing aromatic heterocycle and a carboxylic acid group makes it a versatile synthon for the development of novel pharmaceutical agents and functional materials. The pyrrole ring is a common scaffold in biologically active compounds, while the benzoic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification. Understanding the synthesis and properties of this molecule is crucial for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| CAS Number | 22106-33-8 | PubChem[1] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 286-289 °C | Commercial Suppliers |

| Solubility | Soluble in hot water, ethanol, ether, and ethyl acetate. Limited solubility in cold water. | Inferred from related structures |

Experimental Protocols: Synthesis of this compound

The following two-step synthesis protocol is adapted from the work of Raparti et al. (2008), who developed novel antibacterial and antitubercular agents from this core structure.[2][3][4]

Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

The first step involves the formation of the pyrrole ring via a Paal-Knorr synthesis, which is a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.

-

Reactants:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid (catalyst and solvent)

-

-

Procedure:

-

A mixture of ethyl 4-aminobenzoate (0.1 mol) and 2,5-dimethoxytetrahydrofuran (0.1 mol) is taken in glacial acetic acid (50 mL).

-

The reaction mixture is heated at reflux for 4 hours.

-

After the completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.

-

The cooled solution is then poured into ice-cold water.

-

The precipitate formed, ethyl 4-(1H-pyrrol-1-yl)benzoate, is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

-

Step 2: Hydrolysis to this compound

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Reactants:

-

Ethyl 4-(1H-pyrrol-1-yl)benzoate

-

Ethanolic Potassium Hydroxide (or Sodium Hydroxide)

-

Hydrochloric Acid (for acidification)

-

-

Procedure:

-

Ethyl 4-(1H-pyrrol-1-yl)benzoate (0.05 mol) is dissolved in a solution of ethanolic potassium hydroxide.

-

The mixture is heated at reflux for 3 hours.

-

The ethanol is then removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue is dissolved in water.

-

The aqueous solution is acidified to a pH of approximately 4-5 by the dropwise addition of dilute hydrochloric acid.

-

The precipitated solid, this compound, is filtered, washed thoroughly with water to remove any inorganic salts, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol-water mixture.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and the underlying reaction mechanism.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Caption: A simplified diagram of the Paal-Knorr reaction mechanism for pyrrole synthesis.

Crystal Structure: Current Status and Insights from Analogs

As of the date of this publication, a search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly accessible databases did not yield a deposited crystal structure for this compound. Therefore, quantitative data such as unit cell parameters, bond lengths, and bond angles derived from single-crystal X-ray diffraction are not available.

However, the crystal structure of a closely related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (a maleimide derivative), has been determined. This structure reveals key intermolecular interactions that are likely to be relevant to the title compound. In the maleimide derivative, molecules form dimers through hydrogen bonding between the carboxylic acid groups (O-H···O). These dimers are further linked into sheets by weak C-H···O interactions. It is highly probable that this compound also forms similar centrosymmetric dimers in the solid state, a common and energetically favorable packing motif for carboxylic acids. The dihedral angle between the pyrrole and benzene rings would be a key determinant of the overall molecular conformation and crystal packing.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and scalable synthetic route. While its definitive crystal structure remains to be determined, the well-established Paal-Knorr synthesis provides reliable access to this molecule. The expected solid-state behavior, based on its functional groups and the structures of related compounds, involves the formation of hydrogen-bonded carboxylic acid dimers. The detailed experimental protocol and physicochemical data provided in this guide serve as a foundational resource for researchers in medicinal chemistry and materials science, enabling further exploration of this versatile building block. Future work should focus on obtaining high-quality single crystals to elucidate its precise three-dimensional structure and intermolecular interactions.

References

- 1. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

solubility and stability of 4-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide on the Solubility and Stability of 4-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic building block with potential applications in medicinal chemistry. Understanding its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the available data on the and its analogs. Due to the limited direct data on this specific molecule, this guide incorporates comparative data from its parent compound, benzoic acid, to infer its likely properties. Furthermore, it outlines detailed experimental protocols for determining these characteristics and explores the potential biological pathways associated with its derivatives.

Physicochemical Properties

This compound is an aromatic carboxylic acid with a pyrrole substituent. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| Melting Point | 286-289 °C | --INVALID-LINK-- |

| Appearance | White solid | [Generic Data] |

| Functional Groups | Carboxylic acid, Pyrrole | --INVALID-LINK-- |

Solubility Profile

Comparative Solubility of Benzoic Acid

The solubility of benzoic acid has been extensively studied in a variety of solvents and at different temperatures. This data provides a valuable benchmark for estimating the solubility of its derivatives.

Table 1: Solubility of Benzoic Acid in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) |

| 0 | 1.7 |

| 18 | 2.7 |

| 25 | 3.44 |

| 40 | 5.51 |

| 75 | 21.45 |

| 100 | 56.31 |

Source: Data compiled from various sources.[1]

Table 2: Solubility of Benzoic Acid in Organic Solvents

| Solvent | Molar Solubility (M) |

| Water | 0.027 |

| Toluene | ~0.8 |

| Dichloromethane | ~1.5 |

| Ethyl Acetate | ~2.5 |

| Acetonitrile | ~3.0 |

| Methanol | ~4.0 |

| Ethanol | ~4.5 |

| Dimethylformamide (DMF) | >5 |

| Dimethyl Sulfoxide (DMSO) | >5 |

Source: Compiled from multiple experimental results.[2]

The solubility of benzoic acid and its derivatives generally increases with temperature.[1][3] The addition of alcohols to aqueous solutions also significantly enhances the solubility of benzoic acid.[4][5][6] It is expected that this compound will follow similar trends, exhibiting low solubility in water that increases with temperature and pH, and good solubility in polar organic solvents like DMSO and DMF.

Stability Profile

The stability of a compound under various stress conditions is a critical parameter in drug development. While specific stability studies for this compound are not published, general knowledge of aromatic carboxylic acids and data from related compounds allow for an informed discussion of its likely stability.

Key factors influencing the stability of this compound would include pH, temperature, and light.

-

pH Stability: Carboxylic acids are generally stable in acidic conditions. In neutral to alkaline solutions, the stability may be affected, and degradation rates can increase.[7] The stability of related N-substituted compounds has been shown to be pH-dependent, with specific acid-base catalysis influencing degradation.[8]

-

Thermal Stability: Studies on benzoic acid and its derivatives show that they are relatively stable at moderate temperatures but undergo degradation at elevated temperatures. For instance, severe degradation of some benzoic acid derivatives was observed at 200°C, with complete degradation at 250°C in subcritical water.[9] Benzoic acid itself is more stable, showing stability up to 300°C under these conditions.[9]

-

Photostability: The aromatic nature of the compound suggests potential sensitivity to light, which could lead to photolytic degradation.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the .

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[10][11] This helps in developing stability-indicating analytical methods.[11] The recommended degradation limit is typically between 5-20%.[11]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1.0 M HCl. The sample can be stored at room temperature or heated (e.g., 50-60°C) to accelerate degradation. Samples should be taken at various time points and neutralized before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M to 1.0 M NaOH. Similar to acid hydrolysis, the sample can be stressed at room temperature or elevated temperatures. Samples should be neutralized before analysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a suitable concentration (e.g., 3-30%). The reaction is typically carried out at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 40-80°C) in a stability chamber. Analyze the sample at different time points.

-

Photostability: Expose a solution and a solid sample of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark. The recommended exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.

-

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Potential Biological Pathways and Visualization

While this compound itself has limited reported biological activity, derivatives have shown promising results as antimicrobial and antitubercular agents. A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed that these compounds act as inhibitors of both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA), crucial enzymes in bacterial folate biosynthesis and mycolic acid synthesis, respectively.[12]

Proposed Mechanism of Action

The dual inhibition of DHFR and enoyl ACP reductase presents a potent mechanism for antibacterial and antitubercular activity.

-

DHFR Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death.

-

Enoyl ACP Reductase (InhA) Inhibition: In Mycobacterium tuberculosis, InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique and essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, making the bacterium vulnerable.

The following diagrams illustrate the experimental workflow for stability testing and the proposed dual-inhibitory mechanism of action.

Caption: Workflow for Forced Degradation Studies.

Caption: Proposed Dual Inhibition Mechanism of Action.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. While direct data on its solubility and stability are sparse, a comprehensive understanding can be built by referencing its parent compound, benzoic acid, and employing standardized analytical protocols. The expected low aqueous solubility and potential for pH-dependent and photolytic degradation are key factors to consider in formulation and development. The promising antibacterial and antitubercular activity of its derivatives, through a dual-inhibition mechanism, highlights the value of this scaffold for further medicinal chemistry efforts. The experimental and theoretical frameworks provided in this guide offer a solid foundation for researchers and developers working with this and related compounds.

References

- 1. Page loading... [guidechem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 4-(1H-pyrrol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(1H-pyrrol-1-yl)benzoic acid (PBA). Understanding these fundamental properties at a molecular level is crucial for applications in medicinal chemistry and materials science, where PBA derivatives are explored for their potential as therapeutic agents and functional materials. This document outlines the standard computational protocols, presents the types of data generated, and visualizes the workflow and its relevance to drug development.

Introduction to Computational Analysis of PBA

This compound is a bifunctional organic molecule featuring a pyrrole ring linked to a benzoic acid moiety. This structure allows for diverse chemical interactions, making it an interesting candidate for drug design. Quantum chemical calculations serve as a powerful in silico tool to predict molecular properties, complementing and guiding experimental research. By solving the Schrödinger equation (approximated), these methods can determine electron distribution, molecular geometry, and energy states, which are fundamental to a molecule's behavior and reactivity.

Studies on PBA have explored its photophysical characteristics, revealing complex excited-state dynamics, including the formation of a twisted intramolecular charge transfer (TICT) state.[1] Quantum chemical calculations of energies and dipole moments have been instrumental in qualitatively confirming these experimental findings.[1] For structurally related compounds, Density Functional Theory (DFT) has been successfully used to compare calculated structures with X-ray crystallography data and to analyze spectroscopic properties.[2]

Experimental Protocols: A Standard Computational Workflow

The following section details a typical protocol for performing quantum chemical calculations on PBA, based on methodologies widely applied to similar aromatic carboxylic acids.[2]

Software and Initial Structure

The initial 3D structure of this compound can be built using molecular modeling software like GaussView. The starting geometry is then subjected to calculations using a quantum chemistry package, with Gaussian being a common choice.

Geometry Optimization

The primary step is to find the molecule's most stable conformation, its ground-state geometry. This is achieved through geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost for molecules of this size.

-

Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.[2][3][4]

-

Basis Set: The 6-311G(d,p) basis set is commonly employed to provide a flexible and accurate description of the electron orbitals.[2][3]

Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). This serves two purposes:

-

Confirmation of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring further optimization.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the molecule's vibrational modes and can be compared with experimental infrared (IR) and Raman spectra.

Calculation of Molecular Properties

Once the optimized ground-state structure is confirmed, a variety of electronic and chemical properties can be calculated. These properties provide deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of non-covalent interactions, such as hydrogen bonding and receptor binding.[5][7]

-

Dipole Moment: This calculation provides the magnitude and direction of the molecule's overall polarity, which influences its solubility and interaction with polar environments.

-

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions.

Data Presentation: Key Calculated Properties

The following tables summarize the typical quantitative data obtained from the quantum chemical calculations described above. While specific values for PBA's ground state are not detailed in the referenced literature, these tables serve as a template for how such data would be presented and interpreted.

Table 1: Calculated Geometric Parameters (Illustrative) This table illustrates the format for comparing calculated and experimental geometric parameters. Values are representative for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

| Bond Length | C=O (Carboxyl) | ~1.21 Å | Not Available |

| C-O (Carboxyl) | ~1.36 Å | Not Available | |

| C-N (Pyrrole-Phenyl) | ~1.43 Å | Not Available | |

| Bond Angle | O=C-O (Carboxyl) | ~123° | Not Available |

| Dihedral Angle | Pyrrole-Phenyl | ~35° - 45° | Not Available |

Table 2: Frontier Molecular Orbital (FMO) Analysis The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | (Value to be calculated) |

| LUMO Energy | (Value to be calculated) |

| HOMO-LUMO Gap (ΔE) | (Value to be calculated) |

Table 3: Global Reactivity Descriptors These descriptors, derived from HOMO and LUMO energies, quantify various aspects of chemical reactivity.

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | I ≈ -EHOMO | (Value to be calculated) |

| Electron Affinity (A) | A ≈ -ELUMO | (Value to be calculated) |

| Electronegativity (χ) | χ = (I + A) / 2 | (Value to be calculated) |

| Chemical Hardness (η) | η = (I - A) / 2 | (Value to be calculated) |

| Electrophilicity Index (ω) | ω = χ² / (2η) | (Value to be calculated) |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of PBA.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relevance of Calculated Properties in Drug Development.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. ijser.in [ijser.in]

An In-depth Technical Guide to the Fundamental Properties of 4-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical, physical, and spectroscopic properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside structured data tables for easy reference. Furthermore, this guide visualizes key logical and experimental workflows, including a common synthetic pathway and the potential mechanism of action for its derivatives, which have been investigated as inhibitors of critical bacterial enzymes. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its structure consists of a benzoic acid moiety substituted at the para position with a pyrrole ring linked via its nitrogen atom. This arrangement confers a rigid, planar geometry that is often exploited in the design of bioactive molecules and functional materials.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 22106-33-8 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Canonical SMILES | C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | [3] |

| InChI | InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | [1][3] |

| InChIKey | NLSIIPKSANRIGS-UHFFFAOYSA-N | [1][3] |

Table 2: Physical and Pharmacokinetic Properties

| Property | Value | Reference(s) |

| Melting Point | 286-289 °C | [1][2] |

| Appearance | Colorless or white crystalline solid | [2][4] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, chloroform, and ether. | [4][5][6] |

| logP (Computed) | 2.6 | [3] |

| pKa | Data not readily available; expected to be similar to benzoic acid (pKa ≈ 4.2 in water) due to the carboxyl group. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.5 (t, 2H, Pyrrole C2/C5-H), ~6.3 (t, 2H, Pyrrole C3/C4-H). (Note: Exact shifts may vary based on solvent and concentration). | [8] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167.0 (C=O), ~143.0 (Ar-C), ~131.0 (Ar-C), ~128.0 (Ar-C), ~121.0 (Ar-C), ~120.0 (Pyrrole C2/C5), ~110.0 (Pyrrole C3/C4). (Note: Specific assignments for aromatic carbons can vary). | [7][8] |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid dimer), ~1700-1680 (strong, C=O stretch), ~1600, ~1500 (C=C aromatic stretches), ~1300 (C-O stretch), ~770 (C-H out-of-plane bend). | [9][10][11] |

Synthesis Protocol

The synthesis of this compound is commonly achieved via the Paal-Knorr pyrrole synthesis, a robust method for forming the pyrrole ring.[12][13] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Experimental Protocol: Paal-Knorr Synthesis

Reaction: 4-Aminobenzoic acid reacts with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) under acidic conditions to yield this compound.

Materials:

-

4-Aminobenzoic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in a minimal amount of glacial acetic acid.

-

Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, during which the product may begin to precipitate.

-

Pour the reaction mixture into a beaker of cold deionized water to induce full precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid.

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Dry the final product under vacuum. Characterize using NMR, IR, and melting point analysis to confirm identity and purity.

Synthesis Workflow Diagram

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. An alternative pathway for reduced folate biosynthesis in bacteria and halophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. rsc.org [rsc.org]

- 9. This compound | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: 4-(1H-Pyrrol-1-yl)benzoic Acid (CAS No. 22106-33-8)

This technical guide provides a comprehensive overview of the experimental data available for 4-(1H-Pyrrol-1-yl)benzoic acid (CAS No. 22106-33-8), a heterocyclic building block with potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a solid with a melting point of 286-289 °C. Its molecular formula is C₁₁H₉NO₂, and it has a molecular weight of 187.19 g/mol .[1] The compound is classified as a pyrrole and a carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22106-33-8 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Melting Point | 286-289 °C | |

| Appearance | Solid | |

| InChI | 1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | [1] |

| SMILES | O=C(O)c1ccc(n2cccc2)cc1 | [1] |

Spectroscopic data are crucial for the identification and characterization of the compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Available | PubChem |

| ¹³C NMR | Available | PubChem |

| IR | Available | PubChem |

Synthesis

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4] In a typical procedure, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent, such as acetic acid, under reflux conditions.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

4-aminobenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

Procedure:

-

A mixture of 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran is dissolved in glacial acetic acid.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Biological Activity

While extensive research has been conducted on the derivatives of this compound, particularly in the context of antimicrobial agents, there is limited publicly available quantitative data on the biological activity of the parent compound itself.[5][6][7] Studies on its derivatives have shown promising antibacterial and antitubercular activities.[5][6][7]

The general mechanism of action for some benzoic acid derivatives involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or membrane disruption.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method used to determine the in vitro antimicrobial activity of a compound.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive (bacteria and broth, no compound) and negative (broth only) control wells are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or longer for M. tuberculosis).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

Based on studies of its derivatives, this compound may serve as a scaffold for the development of inhibitors targeting specific enzymes in pathogenic microorganisms. For instance, derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), both of which are crucial enzymes in bacterial metabolic pathways.[5]

-

Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system in bacteria, which is essential for the synthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

-

Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death.

Caption: Potential inhibitory mechanisms of this compound derivatives.

Conclusion

This compound (CAS No. 22106-33-8) is a valuable heterocyclic compound with established synthetic routes and well-characterized physicochemical properties. While direct quantitative biological data for the parent compound is limited in publicly accessible literature, its derivatives have demonstrated significant potential as antimicrobial agents. The primary proposed mechanisms of action for these derivatives involve the inhibition of essential bacterial enzymes such as enoyl-ACP reductase and dihydrofolate reductase. Further research is warranted to fully elucidate the biological activity profile of the parent compound and to explore its full potential in the development of novel therapeutic agents.

References

- 1. This compound | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzoic acid has emerged as a versatile scaffold in medicinal chemistry, primarily investigated for its potential in developing novel antimicrobial agents. Its derivatives have demonstrated promising activity against a range of bacterial and mycobacterial strains. The core structure, featuring a pyrrole ring linked to a benzoic acid moiety, provides a unique framework for chemical modification to optimize pharmacological properties. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for key assays.

Medicinal Chemistry Applications

The primary therapeutic area for this compound derivatives has been in the discovery of new antibacterial and antitubercular agents. The general mechanism of action for many of these derivatives is believed to involve the inhibition of essential bacterial enzymes, leading to the disruption of critical cellular processes such as cell wall synthesis.

Antimicrobial and Antitubercular Activity

Derivatives of this compound, particularly its hydrazide analogs and subsequent heterocyclic derivatives (e.g., oxadiazoles, triazoles), have shown significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][2][3] The hydrazide functional group serves as a key intermediate for generating a diverse library of compounds with a broad spectrum of antimicrobial activities.

Enzyme Inhibition

Several studies suggest that the antimicrobial effects of this compound derivatives are due to the inhibition of specific bacterial enzymes:

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in bacteria, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[6][7] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. The development of dual inhibitors targeting both InhA and DHFR is a promising strategy to combat drug resistance.[6][7]

Data Presentation

The following tables summarize the reported in vitro biological activities of various derivatives of this compound.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 12.5 | [1] |

| 1 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Bacillus subtilis | 25 | [1] |

| 1 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | 50 | [1] |

| 1 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | 50 | [1] |

| 2 | 4-(1H-pyrrol-1-yl)-N'-(phenylmethylene)benzohydrazide | Staphylococcus aureus | 25 | [1] |

| 2 | 4-(1H-pyrrol-1-yl)-N'-(phenylmethylene)benzohydrazide | Bacillus subtilis | 50 | [1] |

| 3 | 4-(1H-pyrrol-1-yl)-N'-(4-chlorophenylmethylene)benzohydrazide | Staphylococcus aureus | 12.5 | [1] |

| 3 | 4-(1H-pyrrol-1-yl)-N'-(4-chlorophenylmethylene)benzohydrazide | Bacillus subtilis | 25 | [1] |

Table 2: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

| Compound ID | Derivative Type | MIC (µg/mL) | Reference |

| 4 | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | 1.56 | [3] |

| 5 | 4-(1H-pyrrol-1-yl)-N'-(4-nitrophenylmethylene)benzohydrazide | 3.12 | [3] |

| 6 | 4-(1H-pyrrol-1-yl)-N'-(4-methoxyphenylmethylene)benzohydrazide | 6.25 | [3] |

| 7 | N'-(2-chloroacetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivative | 31.25 | [5] |

| 8 | N'-(2-chloroacetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivative | 62.5 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold can be achieved via the Paal-Knorr pyrrole synthesis.

Protocol 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

-

Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 4-(1H-pyrrol-1-yl)benzoate.

Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

Protocol 2: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide

-

Reaction Setup: Dissolve ethyl 4-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (10 equivalents) to the solution.

-

Reflux: Reflux the reaction mixture for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Filtration and Washing: Filter the solid product and wash it with cold ethanol.

-

Drying: Dry the product under vacuum to yield 4-(1H-pyrrol-1-yl)benzohydrazide.[3]

Biological Assays

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Middlebrook 7H9 broth (for mycobacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or for 7-14 days for M. tuberculosis.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Protocol 4: Enoyl-ACP Reductase (InhA) Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NADH, and the purified InhA enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADH.

-